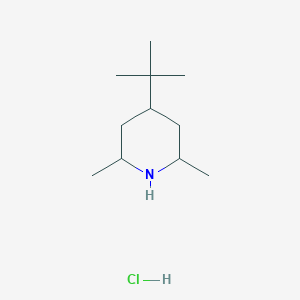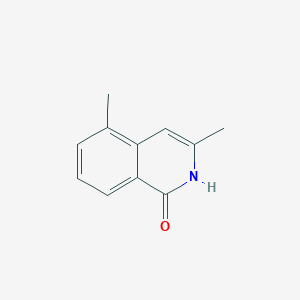
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C₁₁H₁₁NO It belongs to the class of isoquinolinones, which are known for their diverse biological and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. This typically includes optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include methyl bromoacetate for N-alkylation and various oxidizing agents for the oxidation step . The reactions are typically carried out in solvents such as acetonitrile at elevated temperatures (e.g., 60°C) .
Major Products
The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which have been shown to exhibit various biological activities .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit biological activities by binding to certain enzymes and receptors, thereby modulating their function . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolinone: This compound shares a similar core structure but lacks the methyl substituents at the 3 and 5 positions.
N-alkylated 3,4-dihydroisoquinolinones: These derivatives have various alkyl groups attached to the nitrogen atom, which can influence their biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biostability and pharmacological properties .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3,5-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)6-8(2)12-11(9)13/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
LDCZFYPXZWCREN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(NC(=O)C2=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)
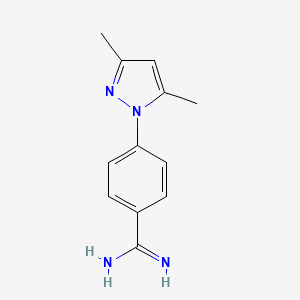
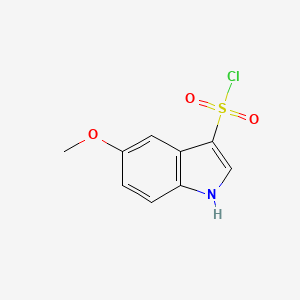
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)

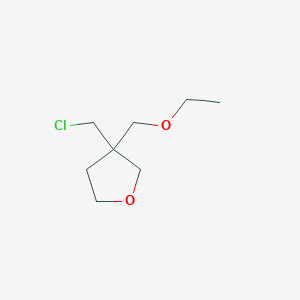
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)



